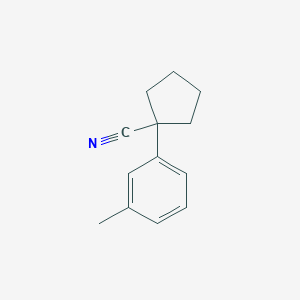

1-(3-Methylphenyl)cyclopentane-1-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(3-Methylphenyl)cyclopentane-1-carbonitrile, also known as MPPC, is a chemical compound that has gained significant attention in the field of scientific research. The synthesis of MPPC is a complex process that involves several steps, and it has been widely studied due to its potential applications in various fields.

Applications De Recherche Scientifique

- Researchers have explored the electrochemical synthesis of 4-substituted-cyclopenta[b]pyran derivatives using this compound. In a one-pot reaction, it condenses with cyclopentane-1,3-dione, malononitrile, and aldehydes, resulting in the formation of cyclopenta[b]pyran derivatives. The method is efficient, yields excellent results, and involves a straightforward experimental procedure .

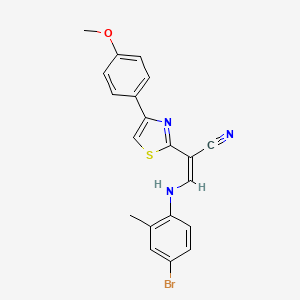

- Cyclopenta[b]pyran derivatives exhibit a wide range of potential biological and pharmacological activities. These include inhibiting tyrosinase, diuretic effects, anticoagulant properties, anti-cancer activity, and anti-anaphylactic effects. Additionally, they show promise in treating neurodegenerative diseases such as Parkinson’s, Huntington’s, Alzheimer’s, and AIDS-associated dementia .

- Certain 2-amino-4H-pyran derivatives derived from this compound find applications as photoactive materials. Their unique properties make them valuable in optoelectronic devices and related technologies .

- Researchers have synthesized novel poly(ether-amide) polymers using this compound as a starting material. By combining it with various aromatic diamines, they obtained high-performance polymers with potential applications in materials science and engineering .

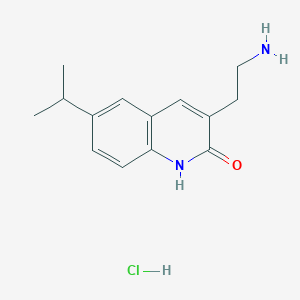

- Alkaline hydrolysis of a related compound, 1-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclopentane-1-carbonitrile , led to the formation of amino amides and amino esters. These compounds exhibited anticonvulsant activity and were isolated as hydrochlorides .

- The compound’s electrosynthesis has gained attention as a versatile synthetic method. Electrosynthesis offers catalytic advantages and uses electricity as a cheap and environmentally responsible reagent. Combining this with multicomponent reactions (MCRs) provides a powerful approach for constructing complex molecules with diverse structures .

Electrocatalytic Multicomponent Transformations

Biological and Pharmacological Activities

Photoactive Materials

Polymer Synthesis

Anticonvulsant Activity

Electrosynthesis and Multicomponent Reactions

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

1-(3-methylphenyl)cyclopentane-1-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N/c1-11-5-4-6-12(9-11)13(10-14)7-2-3-8-13/h4-6,9H,2-3,7-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDHFIIRALXYXKJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2(CCCC2)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Methylphenyl)cyclopentane-1-carbonitrile | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 2-(6-(morpholinosulfonyl)-3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)butanoate](/img/structure/B2647173.png)

![3-((4-ethylphenyl)sulfonyl)-N-phenylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2647175.png)

![N,4-dimethyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidin-2-amine](/img/structure/B2647176.png)

![N-{3-[8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]phenyl}-1-benzothiophene-2-carboxamide](/img/structure/B2647177.png)

![2-methoxy-5-methyl-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide](/img/structure/B2647182.png)

![N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2647186.png)

![2-[7-(4-fluorobenzoyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2647190.png)

![N-(1-cyanocyclohexyl)-2-[2-(trifluoromethyl)quinazolin-4-yl]sulfanylacetamide](/img/structure/B2647193.png)

![Methyl 2-(2-(5-chlorothiophen-2-yl)acetamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2647196.png)